molecular formula C13H10F3NO3 B3040997 Benzyl 3-methyl-5-(trifluoromethyl)isoxazole-4-carboxylate CAS No. 256488-36-5

Benzyl 3-methyl-5-(trifluoromethyl)isoxazole-4-carboxylate

Cat. No.: B3040997
CAS No.: 256488-36-5
M. Wt: 285.22 g/mol
InChI Key: DLKKSHKNMNVXME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 3-methyl-5-(trifluoromethyl)isoxazole-4-carboxylate is a chemical compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-methyl-5-(trifluoromethyl)isoxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the (3 + 2) cycloaddition reaction, where a nitrile oxide reacts with an alkyne to form the isoxazole ring. Catalysts such as copper (I) or ruthenium (II) are often used to facilitate this reaction .

Industrial Production Methods

In industrial settings, the synthesis of isoxazole derivatives, including this compound, may employ metal-free synthetic routes to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity . These methods often involve the use of eco-friendly reagents and conditions to ensure sustainability and efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-methyl-5-(trifluoromethyl)isoxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: The trifluoromethyl and benzyl groups can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with varying functional groups .

Mechanism of Action

The mechanism of action of Benzyl 3-methyl-5-(trifluoromethyl)isoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The isoxazole ring can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 3-methyl-5-(trifluoromethyl)isoxazole-4-carboxamide
  • Benzyl 3-methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid
  • Benzyl 3-methyl-5-(trifluoromethyl)isoxazole-4-methyl ester

Uniqueness

Benzyl 3-methyl-5-(trifluoromethyl)isoxazole-4-carboxylate stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the benzyl and carboxylate groups provide sites for further functionalization and derivatization .

Properties

IUPAC Name

benzyl 3-methyl-5-(trifluoromethyl)-1,2-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO3/c1-8-10(11(20-17-8)13(14,15)16)12(18)19-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLKKSHKNMNVXME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C(=O)OCC2=CC=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 3-methyl-5-(trifluoromethyl)isoxazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Benzyl 3-methyl-5-(trifluoromethyl)isoxazole-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Benzyl 3-methyl-5-(trifluoromethyl)isoxazole-4-carboxylate
Reactant of Route 4
Benzyl 3-methyl-5-(trifluoromethyl)isoxazole-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Benzyl 3-methyl-5-(trifluoromethyl)isoxazole-4-carboxylate
Reactant of Route 6
Reactant of Route 6
Benzyl 3-methyl-5-(trifluoromethyl)isoxazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.